molecular formula C27H29ClN8 B301560 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B301560
M. Wt: 501 g/mol
InChI Key: HWOGWQUSQWBYHA-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, leading to the inhibition of DNA replication and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential as a fluorescent probe for the detection of zinc ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments include its potential anti-cancer properties and its potential use as a fluorescent probe for the detection of zinc ions in biological systems. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone. One direction is to further study its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 4-chlorobenzylamine with 1H-indole-3-carbaldehyde in the presence of triethylamine. The resulting product is then reacted with 4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-amine in the presence of acetic acid to yield the final compound.

Scientific Research Applications

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

Product Name

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone

Molecular Formula

C27H29ClN8

Molecular Weight

501 g/mol

IUPAC Name

N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H29ClN8/c28-22-11-9-20(10-12-22)18-36-19-21(23-7-1-2-8-24(23)36)17-29-33-25-30-26(34-13-3-4-14-34)32-27(31-25)35-15-5-6-16-35/h1-2,7-12,17,19H,3-6,13-16,18H2,(H,30,31,32,33)/b29-17+

InChI Key

HWOGWQUSQWBYHA-STBIYBPSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)N6CCCC6

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)N6CCCC6

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)N6CCCC6

Origin of Product

United States

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